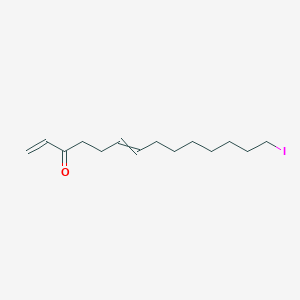
14-Iodotetradeca-1,6-dien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14-Iodotetradeca-1,6-dien-3-one is an organic compound characterized by the presence of an iodine atom attached to a tetradeca-1,6-dien-3-one backbone.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 14-Iodotetradeca-1,6-dien-3-one typically involves the iodination of tetradeca-1,6-dien-3-one. One common method includes the reaction of tetradeca-1,6-dien-3-one with iodine in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is maintained at a moderate level to ensure the selective iodination of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
化学反応の分析
Types of Reactions: 14-Iodotetradeca-1,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH₃) facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
科学的研究の応用
14-Iodotetradeca-1,6-dien-3-one has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 14-Iodotetradeca-1,6-dien-3-one involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways. Its antimicrobial and antiviral activities are attributed to its ability to disrupt cellular processes in microorganisms .
類似化合物との比較
Tetradeca-1,6-dien-3-one: Lacks the iodine atom, resulting in different reactivity and applications.
1,2,8,9-Tetraazadispiro[4.1.4.3]tetradeca-1,8-dien-6-one: Contains a spirocyclic structure with different chemical properties.
Uniqueness: 14-Iodotetradeca-1,6-dien-3-one is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
101999-65-9 |
|---|---|
分子式 |
C14H23IO |
分子量 |
334.24 g/mol |
IUPAC名 |
14-iodotetradeca-1,6-dien-3-one |
InChI |
InChI=1S/C14H23IO/c1-2-14(16)12-10-8-6-4-3-5-7-9-11-13-15/h2,6,8H,1,3-5,7,9-13H2 |
InChIキー |
WKUDMGPOEPASPM-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)CCC=CCCCCCCCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


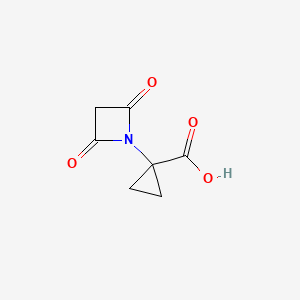

![(3-phenoxyphenyl)methyl (1R,3S)-3-[(2S)-1-(1,3-dioxoisoindol-2-yl)-3,3-dimethylaziridin-2-yl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14344552.png)

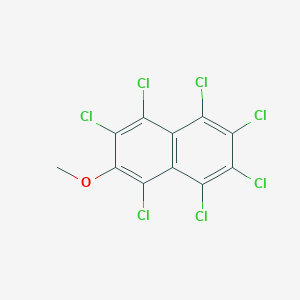
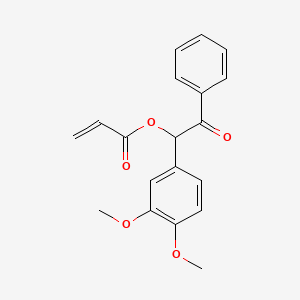


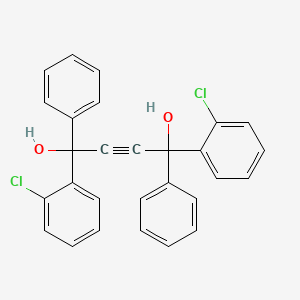
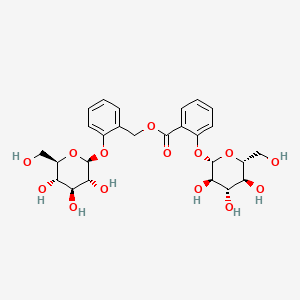
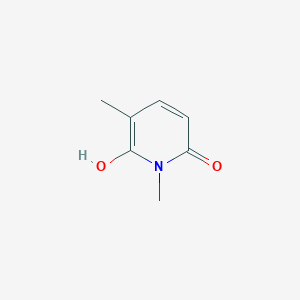


![[Decoxy(oxido)phosphoryl] phosphate](/img/structure/B14344615.png)
